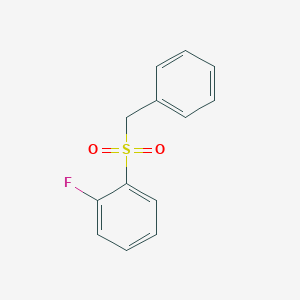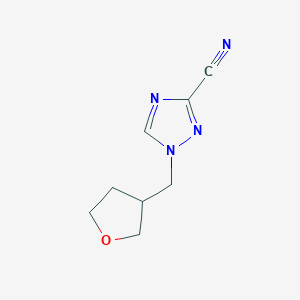
2-(5-Chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as CPET and is a derivative of curcumin, a natural compound found in turmeric. CPET has been studied extensively for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of CPET involves its ability to modulate various signaling pathways in cells. CPET has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. CPET also activates the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
CPET has been shown to have various biochemical and physiological effects. CPET has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. CPET has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
CPET has several advantages for lab experiments. CPET is readily available and can be synthesized easily. CPET is also stable and can be stored for long periods without degradation. However, CPET has some limitations for lab experiments. CPET is insoluble in water, which can make it difficult to work with in aqueous solutions. CPET can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of CPET. CPET could be further studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. CPET could also be studied for its potential use in the development of new drugs for the treatment of these diseases. Additionally, the mechanism of action of CPET could be further elucidated to better understand its effects on cells and signaling pathways.
Synthesis Methods
The synthesis of CPET involves the reaction of 5-chloro-2-mercaptopyridine with 3,4-dihydroxyacetophenone in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol at a specific temperature and pressure. The yield of CPET obtained from the reaction is dependent on the reaction conditions used.
Scientific Research Applications
CPET has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. CPET has been shown to have anti-inflammatory and antioxidant properties, which make it a potential therapeutic agent for the treatment of chronic diseases. CPET has also been studied for its potential use in the development of new drugs for the treatment of cancer.
properties
IUPAC Name |
2-(5-chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-9-2-4-13(15-6-9)19-7-12(18)8-1-3-10(16)11(17)5-8/h1-6,16-17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVOXLVKAGVWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CSC2=NC=C(C=C2)Cl)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloropyridin-2-yl)sulfanyl-1-(3,4-dihydroxyphenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

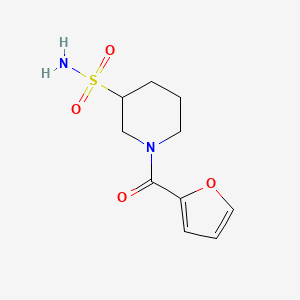
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
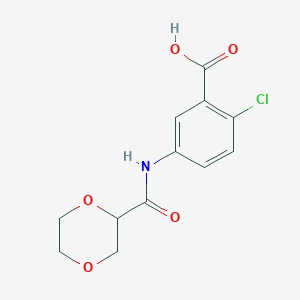

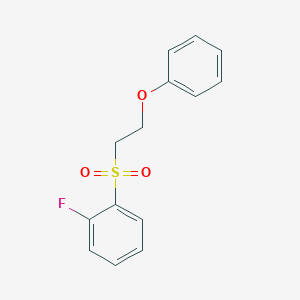

![N-cyclopropyl-N-[(2,4-difluorophenyl)methyl]acetamide](/img/structure/B7574693.png)

![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)

